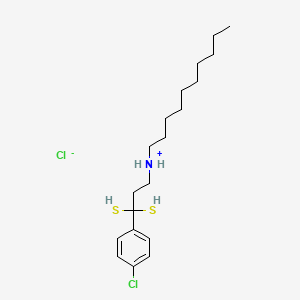
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: is a chemical compound with the molecular formula C19H33ClN2S2. It is known for its unique structure, which includes a decylamine backbone and a p-chlorobenzyl group attached via a dithio linkage. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE typically involves the reaction of decylamine with p-chlorobenzyl chloride in the presence of a base to form the intermediate p-chlorobenzyl decylamine. This intermediate is then reacted with carbon disulfide and a suitable reducing agent to form the dithio linkage, resulting in the final product. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C) are typically used.
Solvent: Common solvents include dichloromethane or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the dithio linkage, resulting in the formation of thiols.
Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective reducing agents.
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithio linkage allows it to form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to its observed biological effects.
相似化合物的比较
DECYLAMINE, N-(2-((p-CHLOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE: can be compared with similar compounds such as:
- DECYLAMINE, N-(2-((p-METHYLBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
- DECYLAMINE, N-(2-((p-FLUOROBENZYL)DITHIO)ETHYL)-, HYDROCHLORIDE
These compounds share a similar decylamine backbone and dithio linkage but differ in the substituents on the benzyl group. The unique p-chlorobenzyl group in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13116-77-3 |
|---|---|
分子式 |
C19H33Cl2NS2 |
分子量 |
410.5 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-3,3-bis(sulfanyl)propyl]-decylazanium;chloride |
InChI |
InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-15-21-16-14-19(22,23)17-10-12-18(20)13-11-17;/h10-13,21-23H,2-9,14-16H2,1H3;1H |
InChI 键 |
JQHUAYXPNPTQRO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
规范 SMILES |
CCCCCCCCCC[NH2+]CCC(C1=CC=C(C=C1)Cl)(S)S.[Cl-] |
外观 |
Assay:≥95%A crystalline solid |
同义词 |
N-[2-[[(4-Chlorophenyl)methyl]dithio]ethyl]-1-decanamine hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



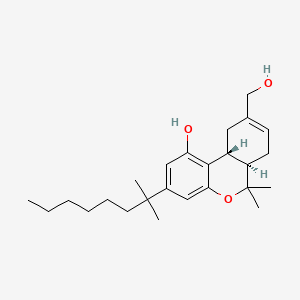
![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

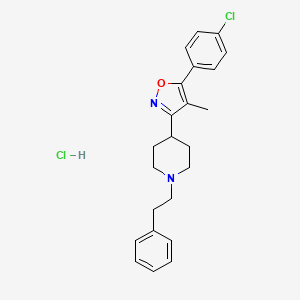
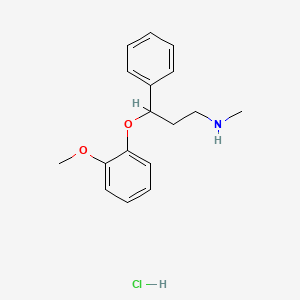
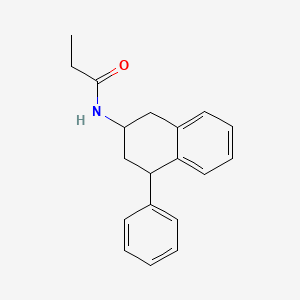
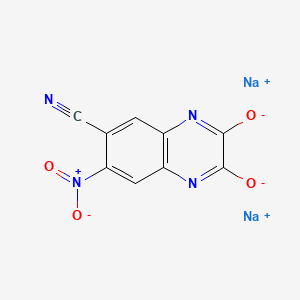

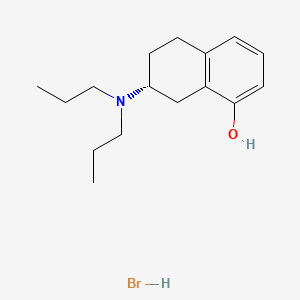
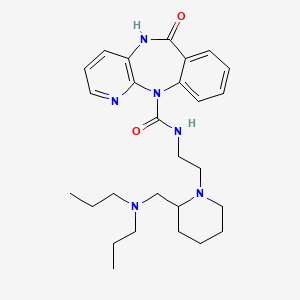

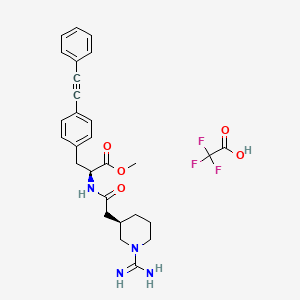
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
